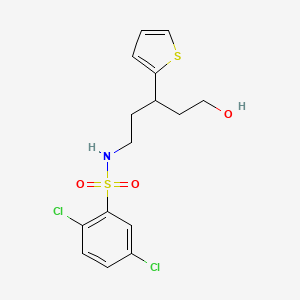

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide”, also known as DTPS, is an organic compound with a molecular formula C15H17Cl2NO3S. It contains a thiophene ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

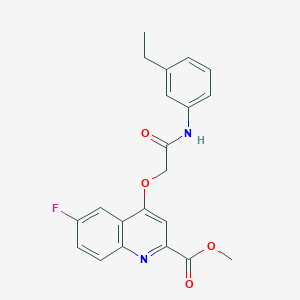

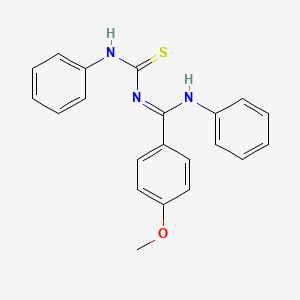

Molecular Structure Analysis

The molecular weight of DTPS is 394.33. The thiophene ring in its structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including thiophene derivatives, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Organosulfur Compounds in Petroleum Biodegradation

Research on organosulfur compounds, such as those found in petroleum, emphasizes the importance of understanding their biodegradation pathways and toxicological impacts. Organosulfur compounds, including condensed thiophenes like dibenzothiophene (DBT), are significant due to their presence in fossil fuels and their environmental implications. Biodegradation studies of these compounds, focusing on metabolites produced in laboratory cultures, offer insights into potential environmental and biotechnological applications for managing pollution and enhancing bioremediation processes (Kropp & Fedorak, 1998).

Thiophene Analogues and Carcinogenic Evaluation

Investigations into thiophene analogues of known carcinogens highlight the complex interactions between chemical structure and biological activity. The synthesis and evaluation of thiophene compounds as potential carcinogens underscore the need for comprehensive toxicological assessments in drug development and environmental health. This research avenue is crucial for identifying and mitigating risks associated with chemical exposures (Ashby et al., 1978).

Synthesis and Applications of Thiophenes

The synthesis of thiophene derivatives attracts significant attention due to their wide range of bioactivities and applications in medicinal chemistry. Thiophene derivatives exhibit antimicrobial, anticancer, and antihypertensive activities, among others. Their role in drug markets and various other fields, including organic materials and agrochemicals, demonstrates the versatility and importance of thiophene-based compounds in scientific research and technological advancements (Xuan, 2020).

Environmental Estrogens and Methoxychlor

Methoxychlor, a proestrogenic chlorinated hydrocarbon pesticide, serves as a model for studying the impact of environmental estrogens. Research into its metabolism, producing the active estrogenic form HPTE, and its effects on fertility and development, offers valuable insights into the toxicological significance of environmental contaminants and their potential risks to human health and ecosystems (Cummings, 1997).

Future Directions

properties

IUPAC Name |

2,5-dichloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO3S2/c16-12-3-4-13(17)15(10-12)23(20,21)18-7-5-11(6-8-19)14-2-1-9-22-14/h1-4,9-11,18-19H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIFCXBSZBOGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)

![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)

![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)